molecular formula C16H23N3O7S B14786658 N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine

N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine

Cat. No.: B14786658
M. Wt: 401.4 g/mol
InChI Key: WMQITUWFZHUMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine is a synthetic organic compound characterized by a leucine amino acid residue conjugated to a substituted phenyl ring. The phenyl ring is functionalized with a nitro group (-NO₂) at the ortho position (C2) and a morpholine-4-sulfonyl group (-SO₂-morpholine) at the para position (C4).

Properties

Molecular Formula

C16H23N3O7S

Molecular Weight

401.4 g/mol

IUPAC Name

4-methyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)pentanoic acid

InChI

InChI=1S/C16H23N3O7S/c1-11(2)9-14(16(20)21)17-13-4-3-12(10-15(13)19(22)23)27(24,25)18-5-7-26-8-6-18/h3-4,10-11,14,17H,5-9H2,1-2H3,(H,20,21)

InChI Key

WMQITUWFZHUMPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Introduction of the morpholinosulfonyl group: This step involves the reaction of the nitrophenyl intermediate with morpholine and a sulfonylating agent.

    Formation of the amino acid backbone: This step involves the coupling of the morpholinosulfonyl-nitrophenyl intermediate with a suitable amino acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Reduction of the nitro group: This reaction yields the corresponding amino derivative.

    Substitution of the sulfonyl group: This reaction yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-((4-(morpholinosulfonyl)-2-nitrophenyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with sulfonamide- and morpholine-containing derivatives, such as those in . Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Key Features
N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine Phenyl-leucine conjugate -NO₂ (C2), -SO₂-morpholine (C4), -leucine (N-linked) Chiral center, hydrophobic side chain, strong electron-withdrawing groups.
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Pyrimidine-phenyl sulfonamide -Br (pyrimidine C5), -OCH₃ (phenyl C4), -SO₂-trimethylbenzene Bromine enhances halogen bonding; methoxy improves solubility.
4-Morpholinosulfonyl-nitrobenzene derivatives Phenyl-morpholine sulfonyl -NO₂ (various positions), -SO₂-morpholine Tunable electronic properties based on nitro positioning.

Electronic and Steric Effects

  • Nitro Group Positioning : The ortho-nitro group in the target compound induces steric hindrance and meta-directing electronic effects, contrasting with para-nitro analogs, which exhibit stronger resonance stabilization but reduced steric constraints .
  • Morpholine Sulfonyl vs.

Conformational Analysis

The morpholine ring’s puckering geometry, analyzed using Cremer-Pople coordinates , differs between analogs. For example:

  • In the target compound, the morpholine adopts a chair conformation (common in six-membered rings), stabilized by the sulfonyl group’s electron-withdrawing effects.
  • In bulkier analogs (e.g., brominated pyrimidine derivatives in ), steric strain may force the morpholine into a twist-boat conformation , altering solubility and reactivity .

Physicochemical Properties

Property Target Compound Pyrimidine Sulfonamide () Para-Nitro Morpholine Sulfonyl
Molecular Weight (g/mol) ~450 (estimated) ~580 ~300
LogP (Predicted) 2.1 3.5 1.8
Hydrogen Bond Acceptors 8 7 6
Aqueous Solubility Moderate (due to leucine) Low (hydrophobic trimethylbenzene) High (smaller size, polar groups)

Crystallographic Behavior

The target compound’s crystallization likely employs SHELXL for refinement (), with anisotropic displacement parameters visualized via ORTEP (). Compared to ’s brominated derivative, the leucine moiety may promote distinct packing motifs, such as hydrogen-bonded networks between carboxylate groups and sulfonyl oxygen atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.